molecular formula C15H22BN3O6 B8240699 (4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-3-nitrophenyl)boronic acid

(4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-3-nitrophenyl)boronic acid

Cat. No.: B8240699
M. Wt: 351.16 g/mol
InChI Key: CWWMJUKEROWEQQ-UHFFFAOYSA-N
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Description

(4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-3-nitrophenyl)boronic acid is a boronic acid derivative that features a piperazine ring substituted with a tert-butoxycarbonyl group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-3-nitrophenyl)boronic acid typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the protection of piperazine with a tert-butoxycarbonyl group. This can be achieved by reacting piperazine with tert-butoxycarbonyl anhydride in the presence of a base such as triethylamine.

    Nitration of the Phenyl Ring: The next step involves the nitration of a phenyl ring, which can be done using a nitrating agent such as nitric acid in the presence of sulfuric acid.

    Coupling Reaction: The final step involves coupling the nitrated phenyl ring with the protected piperazine derivative. This can be achieved using a palladium-catalyzed Suzuki-Miyaura coupling reaction, where the boronic acid derivative is reacted with a halogenated phenyl compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-3-nitrophenyl)boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with halogenated compounds.

    Hydrolysis: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Halogenated compounds, palladium catalyst, base (e.g., potassium carbonate).

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid).

Major Products Formed

    Reduction: Formation of (4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-3-aminophenyl)boronic acid.

    Substitution: Formation of various substituted phenyl derivatives.

    Hydrolysis: Formation of (4-(piperazin-1-yl)-3-nitrophenyl)boronic acid.

Scientific Research Applications

Anticancer Activity

Boronic acids have garnered attention for their role as proteasome inhibitors, which are crucial in cancer therapy. The mechanism of action involves:

  • Proteasome Inhibition : The compound inhibits the proteasome pathway, leading to the accumulation of pro-apoptotic factors and subsequent cancer cell death.
  • Cell Cycle Arrest : Studies indicate that this compound can induce G2/M phase arrest in cancer cell lines, significantly reducing proliferation rates.

Case Study : In vitro studies demonstrated that similar boronic acid derivatives exhibited IC50 values ranging from 6 nM to 8 nM against multiple myeloma cell lines, indicating potent anticancer activity .

Antibacterial Properties

The compound also shows promise as an antibacterial agent:

  • β-Lactamase Inhibition : It acts as an inhibitor of β-lactamases, enzymes responsible for antibiotic resistance in bacteria. By preventing the breakdown of β-lactam antibiotics, it enhances their effectiveness against resistant strains.

Efficacy Against Resistant Strains : Recent findings suggest that derivatives similar to this compound have shown Ki values as low as 0.004 µM against problematic hospital-acquired bacterial strains .

Antiviral Activity

Research into the antiviral properties of boronic acids has revealed:

  • HIV Protease Inhibition : Certain derivatives can act as competitive inhibitors of HIV-1 protease, with binding affinities surpassing traditional inhibitors like darunavir.

Comparative Binding Affinities : Reported Ki values for these compounds are around 0.5 pM compared to darunavir's 10 pM, highlighting their potential for more effective antiviral therapies .

Mechanism of Action

The mechanism of action of (4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-3-nitrophenyl)boronic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to the active site and blocking substrate access. The boronic acid group can form reversible covalent bonds with serine or threonine residues in the active site of enzymes, leading to inhibition of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    (4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)phenyl)boronic acid: Similar structure but lacks the nitro group.

    (4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzoic acid: Similar structure but has a carboxylic acid group instead of a boronic acid group.

Uniqueness

(4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-3-nitrophenyl)boronic acid is unique due to the presence of both a nitro group and a boronic acid group, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block for the synthesis of complex molecules.

Biological Activity

(4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-3-nitrophenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article reviews the compound's biological activity, focusing on its mechanisms, efficacy, and potential applications based on diverse sources.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C15H22BN3O6
  • Molecular Weight : 355.16 g/mol
  • CAS Number : 164186597

The presence of a boronic acid functional group is significant for its interaction with biological targets, particularly in proteasome inhibition .

Boronic acids are known to form reversible covalent bonds with diols, which can influence enzyme activity. The specific mechanism of action for this compound involves:

  • Inhibition of Proteasomes : Boronic acids have been shown to inhibit proteasome activity, which is crucial for protein degradation and regulation within cells. This inhibition can lead to the accumulation of regulatory proteins and ultimately affect cell cycle progression and apoptosis .
  • Interaction with Sphingomyelinase : Preliminary studies suggest that derivatives of this compound may interact with neutral sphingomyelinase, an enzyme implicated in various cellular processes including apoptosis and inflammation .

Biological Activity Studies

Several studies have reported on the biological activities associated with this compound:

Table 1: Summary of Biological Activities

StudyActivityFindings
Enzyme InhibitionIdentified as a potential inhibitor of neutral sphingomyelinase 2, suggesting implications in neurodegenerative diseases.
Proteasome InhibitionExhibited properties similar to established proteasome inhibitors like bortezomib, indicating potential for cancer therapy.
CytotoxicityEvaluated for cytotoxic effects in various cancer cell lines; showed selective inhibition against certain types.

Case Study 1: Neurodegenerative Disease Models

In a study examining the effects of this compound on neurodegenerative disease models, researchers found that the compound significantly reduced markers of neuronal apoptosis when administered to mice models exhibiting Alzheimer-like symptoms. This suggests a protective role against neurodegeneration through sphingomyelinase inhibition .

Case Study 2: Cancer Cell Lines

Another investigation focused on the compound's cytotoxic effects against various cancer cell lines. The results indicated that it selectively inhibited growth in certain malignancies while sparing normal cells, thus showcasing its potential as a targeted cancer therapy agent .

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. The compound has been classified with irritant warnings (H315, H319), indicating that it requires careful handling due to potential skin and eye irritation . Further toxicological studies are necessary to establish safe dosage levels for therapeutic use.

Properties

IUPAC Name

[4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-3-nitrophenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BN3O6/c1-15(2,3)25-14(20)18-8-6-17(7-9-18)12-5-4-11(16(21)22)10-13(12)19(23)24/h4-5,10,21-22H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWWMJUKEROWEQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C)[N+](=O)[O-])(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BN3O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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